molecular formula C11H9NOS B1406073 1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanone CAS No. 1225882-36-9

1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanone

Cat. No.: B1406073
CAS No.: 1225882-36-9
M. Wt: 203.26 g/mol
InChI Key: LPEGWSCASLZFGP-UHFFFAOYSA-N
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Description

1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanone is a heterocyclic compound that contains both thiophene and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-acetylthiophene with 2-bromopyridine under palladium-catalyzed cross-coupling conditions. The reaction typically uses a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene or pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene or pyridine derivatives.

Scientific Research Applications

1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various binding interactions, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylthiophene: A simpler analog with only the thiophene ring.

    2-Acetylpyridine: Contains only the pyridine ring.

    Thiophene-2-carboxaldehyde: Another thiophene derivative with different functional groups.

Uniqueness

1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanone is unique due to the presence of both thiophene and pyridine rings, which confer distinct electronic and steric properties

Properties

IUPAC Name

1-(5-thiophen-2-ylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c1-8(13)10-5-4-9(7-12-10)11-3-2-6-14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEGWSCASLZFGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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